(2-(Tosyloxy)phenyl)boronic acid
Description
Properties
Molecular Formula |
C13H13BO5S |
|---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
[2-(4-methylphenyl)sulfonyloxyphenyl]boronic acid |
InChI |
InChI=1S/C13H13BO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
GTRZBLMCAWXBIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tosyloxy Phenyl Boronic Acid and Its Structural Analogs
Direct Synthetic Routes to (2-(Tosyloxy)phenyl)boronic acid
Direct methods for the synthesis of (2-(Tosyloxy)phenyl)boronic acid typically involve the formation of an aryl-metal intermediate from a pre-functionalized precursor, which is then trapped with a boron electrophile. These routes are often characterized by their straightforward nature, though they may be sensitive to the presence of other functional groups.
Reaction of Phenylboronic Acid with Tosyloxy Derivatives
While the direct tosylation of a pre-existing phenylboronic acid might seem like a plausible route, this approach is generally not favored for the synthesis of (2-(Tosyloxy)phenyl)boronic acid. The boronic acid group is known to be sensitive to various reaction conditions and can undergo protodeboronation, especially under acidic or basic conditions that might be employed during a tosylation reaction. Furthermore, the presence of the hydroxyl groups on the boronic acid could lead to undesired side reactions with tosyl chloride. Therefore, this method is not a common or practical approach for preparing the target compound.
Electrophilic Trapping of Arylmetal Intermediates
A more robust and widely employed strategy for the synthesis of arylboronic acids involves the generation of a nucleophilic aryl-metal species from an aryl halide, which is then quenched with a suitable boron-containing electrophile, typically a trialkyl borate (B1201080). orgsyn.org This general approach can be adapted for the synthesis of (2-(Tosyloxy)phenyl)boronic acid, starting from a suitable 2-halo-phenyl tosylate.
The Grignard reaction is a classic and versatile method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In the context of synthesizing (2-(Tosyloxy)phenyl)boronic acid, the key intermediate is the Grignard reagent derived from a 2-halophenyl tosylate, such as 2-bromophenyl tosylate or 2-chlorophenyl tosylate. This organomagnesium compound is then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid. organic-chemistry.org
The general procedure involves the slow addition of the 2-halophenyl tosylate to magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the Grignard reagent. This is followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate ester is then hydrolyzed with an aqueous acid to afford (2-(Tosyloxy)phenyl)boronic acid.
Table 1: Representative Conditions for Grignard-based Synthesis of Arylboronic Acids
| Starting Material | Reagents | Solvent | Temperature (°C) | Product |
| 2-Bromophenyl tosylate | 1. Mg, 2. B(OR)₃, 3. H₃O⁺ | THF | 0 to rt | (2-(Tosyloxy)phenyl)boronic acid |
| 2-Chlorophenyl tosylate | 1. Mg, 2. B(OR)₃, 3. H₃O⁺ | THF | 0 to rt | (2-(Tosyloxy)phenyl)boronic acid |
Note: The specific trialkyl borate (R = Me, iPr) and reaction conditions may be optimized for yield and purity.
A critical consideration in this approach is the potential for the Grignard reagent to react with the tosylate group, which can act as an electrophile. However, the greater reactivity of the carbon-halogen bond with magnesium and the subsequent borylation reaction often allows for the successful synthesis of the target compound, provided the reaction conditions are carefully controlled.
Lithium-halogen exchange is another powerful technique for the generation of aryllithium intermediates, which are highly reactive nucleophiles. nih.gov This method often proceeds at very low temperatures and can be more efficient than Grignard reagent formation for certain substrates. researchgate.net The synthesis of (2-(Tosyloxy)phenyl)boronic acid via this route would typically start from 2-bromophenyl tosylate or 2-iodophenyl tosylate.
The process involves treating the aryl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an anhydrous solvent like THF or diethyl ether at low temperatures (e.g., -78 °C). nih.gov This rapidly generates the corresponding 2-lithiated phenyl tosylate intermediate. This intermediate is then trapped by the addition of a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester with aqueous acid furnishes (2-(Tosyloxy)phenyl)boronic acid.
Table 2: Typical Conditions for Lithium-Halogen Exchange Synthesis of Arylboronic Acids
| Starting Material | Reagents | Solvent | Temperature (°C) | Product |
| 2-Bromophenyl tosylate | 1. n-BuLi, 2. B(OiPr)₃, 3. H₃O⁺ | THF | -78 | (2-(Tosyloxy)phenyl)boronic acid |
| 2-Iodophenyl tosylate | 1. t-BuLi, 2. B(OMe)₃, 3. H₃O⁺ | THF | -78 | (2-(Tosyloxy)phenyl)boronic acid |
The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions, such as attack on the tosylate group or ortho-metalation at an undesired position. The use of sterically hindered borates can sometimes improve the selectivity of the reaction.
Transition Metal-Catalyzed Boronylation Strategies
In recent decades, transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for the synthesis of arylboronic acids and their derivatives. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organometallic routes.
Coupling of Aryl Halides with Diboronic Acid Reagents
The Miyaura borylation is a prominent palladium-catalyzed cross-coupling reaction that allows for the synthesis of arylboronic esters from aryl halides or triflates and a diboron (B99234) reagent. wikipedia.orgorganic-chemistry.org This method is particularly attractive for the synthesis of (2-(Tosyloxy)phenyl)boronic acid as it generally exhibits excellent functional group tolerance, and the tosylate group is typically stable under these conditions.
The reaction involves the coupling of a 2-halophenyl tosylate (where the halide is typically bromide or iodide) with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentyl glycolato)diboron, in the presence of a palladium catalyst and a base. nih.gov The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid if desired.
A variety of palladium catalysts and ligands can be employed, with common choices including Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. The base, often a potassium salt such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃), plays a crucial role in the catalytic cycle.
Table 3: Representative Conditions for Miyaura Borylation of Aryl Halides
| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Product |
| 2-Bromophenyl tosylate | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | (2-(Tosyloxy)phenyl)boronic acid pinacol (B44631) ester |
| 2-Iodophenyl tosylate | B₂pin₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene | (2-(Tosyloxy)phenyl)boronic acid pinacol ester |
The Miyaura borylation offers a reliable and high-yielding pathway to (2-(Tosyloxy)phenyl)boronic acid derivatives, and the wide availability of catalysts, ligands, and boron reagents makes it a highly adaptable method for various synthetic applications.
Direct Aromatic C–H Functionalization via Boronylation
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of arylboronic acids. nih.gov This approach avoids the pre-functionalization of the aromatic ring (e.g., with a halide), which is often required in traditional methods. rsc.org The borylation of aromatic C–H bonds is typically catalyzed by transition metals, such as iridium, rhodium, or palladium. nih.govwikipedia.org
The regioselectivity of C–H borylation is often governed by steric factors, with the boryl group typically being introduced at the least hindered position. rsc.org However, directing groups can be employed to achieve high regioselectivity, overriding the inherent steric and electronic biases of the substrate. wikipedia.orgrsc.org For substrates like protected phenols, the directing group can guide the borylation to a specific C-H bond, such as the ortho position. For instance, a hydrosilyl directing group can facilitate iridium-catalyzed borylation at the C–H bond ortho to the silane. wikipedia.org While the tosyl group in (2-(Tosyloxy)phenyl)boronic acid is not a classical directing group for C-H borylation in the same way, related functional groups like N-tosylcarboxamides have been shown to direct C-H functionalization. mdpi.com
Recent advancements have also explored photochemical C–H borylation, which can often be performed under mild, room-temperature conditions, offering an alternative to thermally activated processes. acs.org
Table 1: Examples of Catalytic Systems for Aromatic C–H Borylation
| Catalyst System | Substrate Type | Key Features |
| Iridium or Rhodium Complexes | Arenes, Heteroarenes | High regioselectivity, often sterically controlled. nih.govwikipedia.org |
| Palladium Complexes | Aryl Halides (as precursors) | Used in Miyaura borylation, a related cross-coupling reaction. nih.govnih.gov |
| Bimetallic Complexes (e.g., Zn-Fe, Cu-Fe) | Aryl C-H bonds | Enables smooth borylation under UV irradiation at room temperature. acs.org |
| Metal-Free (e.g., tethered borenium cations) | Phosphinite-borane adducts from phenols | Allows for ortho-borylation of phenols. rsc.org |
Transmetalation of Aryl Silanes and Stannanes
The transmetalation of aryl silanes and aryl stannanes with boron halides is another established method for preparing arylboronic acids. nih.govwikipedia.org This process involves the transfer of an aryl group from silicon or tin to a boron atom, typically using a boron halide like boron tribromide (BBr₃). The resulting arylboron dihalide is then hydrolyzed to yield the final arylboronic acid. nih.govwikipedia.org
Aryltrialkylstannanes react with borane (B79455) in THF to produce arylboranes, which upon hydrolysis, yield arylboronic acids in high yields. researchgate.net A significant advantage of this method is that the resulting arylboronic acids can be easily separated from the organotin byproducts. researchgate.net Similarly, arylsiloxanes can undergo transmetalation to dicationic palladium(II) complexes, which can then be used in further reactions. researchgate.net
This methodology offers an alternative to the use of more reactive organolithium or Grignard reagents and can exhibit different functional group compatibility. nih.gov
Table 2: Transmetalation Reactions for Arylboronic Acid Synthesis
| Starting Material | Reagent | Product Intermediate | Final Product | Reference |
| Aryl Silanes | Boron Tribromide (BBr₃) | Arylboron dibromide | Arylboronic Acid | nih.govwikipedia.org |
| Aryl Stannanes | Boron Tribromide (BBr₃) | Arylboron dibromide | Arylboronic Acid | nih.govwikipedia.org |
| Aryltrialkylstannanes | Borane (BH₃) in THF | Arylborane | Arylboronic Acid | researchgate.net |
Emerging Synthetic Approaches for Arylboronic Acids
Research into the synthesis of arylboronic acids continues to evolve, with a focus on developing more efficient, scalable, and selective methods. Key emerging areas include the use of flow chemistry and the development of highly selective borylation techniques.
Flow Chemistry Adaptations for Enhanced Synthesis
Flow chemistry has become a valuable technology for the synthesis of arylboronic acids and their esters. researchgate.net Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved process control and safety, and the ability to handle highly reactive intermediates. researchgate.netresearchgate.netorganic-chemistry.org
One major application of flow chemistry in this area is the generation and use of unstable organolithium intermediates. researchgate.net For example, bromine-lithium exchange reactions can be performed in a flow microreactor with precise temperature and residence time control. The resulting aryllithium species can be immediately quenched with a boronic ester, minimizing side reactions and enabling the synthesis of arylboronic esters bearing sensitive electrophilic functional groups. nih.govresearchgate.netrsc.org This approach allows for high throughput and can produce building blocks on a multigram scale within seconds of total reaction time. organic-chemistry.org
Table 3: Advantages of Flow Chemistry in Arylboronic Acid Synthesis
| Feature | Benefit | Example Application |
| Precise Temperature Control | Enables the use of thermally unstable intermediates. researchgate.net | Generation of aryllithiums at low temperatures. researchgate.net |
| Short Residence Times | Minimizes decomposition and side reactions. organic-chemistry.org | "Flash Chemistry" synthesis with <1s reaction time. organic-chemistry.org |
| Enhanced Mixing | Improves reaction rates and yields. researchgate.net | Fast mixing of aryllithiums with boronic esters. researchgate.net |
| Scalability | Allows for production from lab scale to industrial scale. researchgate.netorganic-chemistry.org | Multigram per hour throughput. organic-chemistry.org |
| Safety | Better control over exothermic reactions and hazardous reagents. researchgate.net | Handling of organolithium reagents. researchgate.netorganic-chemistry.org |
Stereoselective and Chemo-selective Borylation Techniques
The development of borylation methods that can selectively target one functional group or C-H bond in a complex molecule (chemoselectivity) or create a specific stereoisomer (stereoselectivity) is crucial for advanced organic synthesis. researchgate.net
Chemoselectivity: Chemoselective borylation allows for the installation of a boryl group in the presence of other reactive functionalities. For instance, electrochemical methods have been developed for the highly chemoselective borylation of redox-active esters derived from carboxylic acids. This technique demonstrates broad functional group tolerance, including ketones, esters, alkenes, and protected amines. pnas.org Another example is the chemoselective transmetalation of an arylboronic acid in the presence of a halomethylboronic acid pinacol ester, enabling a formal homologation of arylboronic acids. nih.gov In molecules containing multiple halogen atoms, such as bromoiodoarenes, chemoselective borylation can be achieved in continuous flow, targeting the more reactive carbon-iodine bond over the carbon-bromine bond. researchgate.net
Stereoselectivity: Stereoselective borylation is critical for the synthesis of chiral molecules. The "lithiation-borylation" strategy is a powerful method for creating stereocenters with high fidelity. illinois.edu This approach involves the reaction of an organolithium compound with a boronate ester, followed by a rearrangement that yields a homologated boron species. illinois.edu This allows for the synthesis of molecules with challenging stereocenters, including quaternary ones. illinois.edu Other stereoselective methods include the phosphine-catalyzed hydroboration of propiolonitriles to generate β-borylacrylonitriles with high (E)-selectivity, and the transition-metal-free cis-hydroboration of 1,3-diynes. vt.edu Furthermore, stereoselective synthesis of highly substituted 1,3-dienes can be achieved through the functionalization of borylated dendralenes. nih.gov
Table 4: Overview of Selective Borylation Techniques
| Selectivity Type | Method | Key Features |
| Chemoselective | Electrochemical borylation of redox-active esters | Broad functional group tolerance (ketones, esters, halides). pnas.org |
| Chemoselective | Pd-Catalyzed Homologation | Selective transmetalation of arylboronic acid over Bpins. nih.gov |
| Chemoselective | Flow borylation of bromoiodoarenes | Selective reaction at the C-I bond over the C-Br bond. researchgate.net |
| Stereoselective | Lithiation-Borylation Strategy | Creates challenging stereocenters with high diastereoselectivity. illinois.edu |
| Stereoselective | Phosphine-Catalyzed Hydroboration | Generates β-borylacrylonitriles with high (E)-selectivity. vt.edu |
| Stereoselective | Borylated Dendralene Functionalization | Regio- and stereoselective synthesis of highly substituted 1,3-dienes. nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. libretexts.org The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition of an organohalide to a Palladium(0) complex, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com Boronic acids are widely used in these processes due to their stability, low toxicity, and high functional group tolerance. nih.gov
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp2)-C(sp2) bonds. libretexts.org While direct examples involving (2-(Tosyloxy)phenyl)boronic acid are specific, the principles of its reactivity can be understood from studies on related structures where a tosyl group and a reactive site for coupling coexist in a molecule. The tosyl group can function as a protecting group for a phenol or as a leaving group itself under different conditions, adding a layer of strategic complexity to synthesis. researchgate.net
The reactivity of tosylate groups in palladium-catalyzed coupling reactions is particularly relevant in the synthesis of substituted nitrogen heterocycles like naphthyridines. In a study involving the Suzuki-Miyaura reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, the tosyl group's behavior was investigated. rhhz.net This reaction demonstrates excellent chemoselectivity, with the palladium catalyst preferentially reacting at the C-Br bond over the C-OTs bond. rhhz.net This selectivity allows for the stepwise introduction of different aryl groups. For instance, reaction with one equivalent of an arylboronic acid leads to monoarylation at the 5-position, leaving the 8-(tosyloxy) group intact for potential subsequent transformations. rhhz.net This highlights how a tosyl group, similar to the one in (2-(tosyloxy)phenyl)boronic acid, can be retained during an initial coupling step, serving as a masked hydroxyl group or a handle for a future reaction.
Chemo- and site-selectivity are crucial for the efficient synthesis of highly functionalized molecules. In polyhalogenated or similarly activated systems, palladium catalysts can distinguish between different reactive sites. The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate serves as an excellent model for this principle. rhhz.net The inherent difference in reactivity between the carbon-bromine bond and the carbon-tosyloxy bond allows for selective coupling.
The reaction's selectivity is highly dependent on the conditions. By carefully controlling the stoichiometry of the boronic acid, different outcomes can be achieved. Using one equivalent of arylboronic acid results in a site-selective mono-arylation at the C-Br position, whereas using two equivalents leads to a diarylated product where both the bromide and the tosyloxy group are substituted. rhhz.net This demonstrates that the tosyloxy group is less reactive than the bromide under these Suzuki-Miyaura conditions. Furthermore, sequential addition of two different boronic acids allows for the controlled synthesis of naphthyridines with distinct aryl groups at the 5- and 8-positions. rhhz.net The choice of solvent and ligand can also be tuned to optimize for either mono- or diarylation. rhhz.net
Table 1: Chemo- and Site-Selectivity in the Suzuki-Miyaura Reaction of Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate rhhz.net
| Entry | Arylboronic Acid (Equivalents) | Key Conditions | Product | Selectivity Outcome |
|---|---|---|---|---|
| 1 | Arylboronic acid (1 equiv.) | Pd(OAc)₂, PPh₃, K₂CO₃, THF, 80°C | 5-aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Monoarylation (chemo- and site-selective coupling at C-Br) |
| 2 | Arylboronic acid (2 equiv.) | PdCl₂(PPh₃)₂, Sphos, K₃PO₄, DMF:n-butanol, 120°C | 5,8-diaryl-1,6-naphthyridine-7-carboxylate | Diarylation (coupling at both C-Br and C-OTs) |
| 3 | 1. Arylboronic acid #1 (1.2 equiv.) 2. Arylboronic acid #2 (1.1 equiv.) | Sequential one-pot addition | 5-aryl¹-8-aryl²-1,6-naphthyridine-7-carboxylate | Controlled diarylation with two different aryl groups |
Regioselectivity in Suzuki-Miyaura coupling is critical when a substrate contains multiple, chemically similar leaving groups. The outcome is generally governed by electronic and steric factors. mdpi.combeilstein-journals.org Oxidative addition of the palladium(0) catalyst typically occurs at the most electron-deficient and least sterically hindered site. rhhz.net For example, in the coupling of 4,7-dichloroquinazolines, selective mono-substitution at the C4 position can be achieved by carefully controlling the amount of boronic acid used. mdpi.com This indicates that the C4 position is more reactive than the C7 position. This principle can be broadly applied; for instance, in polyhalogenated pyridines, the regioselectivity of the coupling depends on the position of the halogens and the nature of the boronic acid. beilstein-journals.org When considering a hypothetical reaction with (2-(Tosyloxy)phenyl)boronic acid and a dihalogenated substrate, one would expect the coupling to occur preferentially at the more reactive halide, allowing for further functionalization at the second site if desired.
The construction of complex natural products often relies on powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. nih.govdigitellinc.com Phorbazoles are a class of marine natural products characterized by a core structure that often includes substituted oxazole, pyrrole, and phenol motifs. nih.gov While a direct application of (2-(Tosyloxy)phenyl)boronic acid in the synthesis of phorbazole analogs is not explicitly detailed in the surveyed literature, its utility can be inferred. Substituted phenylboronic acids are key building blocks for introducing aryl fragments into complex molecules. A reagent like (2-(Tosyloxy)phenyl)boronic acid would be an effective way to install a 2-hydroxyphenyl group, following a deprotection step to remove the tosyl group after the coupling reaction. This two-step sequence allows for the incorporation of a free phenol, a common feature in natural products, under conditions that might not be compatible with an unprotected hydroxyl group.
Beyond the Suzuki-Miyaura reaction, (2-(Tosyloxy)phenyl)boronic acid and related compounds can participate in other palladium-catalyzed transformations. The tosylate group can act as a leaving group, and the boronic acid can serve as the nucleophilic partner in various coupling schemes.
One such example is the palladium-catalyzed allylic cross-coupling of homoallylic tosylates with boronic acids. organic-chemistry.org In this reaction, a Pd(0) catalyst facilitates the coupling of a boronic acid with a substrate containing a tosylate leaving group, demonstrating a productive pathway for tosylates in cross-coupling chemistry. organic-chemistry.orgucmerced.edu This reaction expands the utility of tosyl-containing compounds beyond their role as simple protecting groups.
Additionally, organoboronic acids are known partners in other reactions like the Heck reaction. A ligand-free, palladium-catalyzed oxidative Heck reaction of organoboronic acids with allyl esters has been developed, showcasing the versatility of boronic acids in forming C-C bonds through different mechanistic pathways. nih.gov These examples underscore the potential of a bifunctional reagent like (2-(Tosyloxy)phenyl)boronic acid to engage in a variety of palladium-catalyzed transformations, enabling diverse synthetic strategies.
Mechanistic Elucidation and Computational Investigations of Boronic Acid Chemistry Relevant to the Compound
Reaction Mechanism Studies in Cross-Coupling and Functionalization
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for forming carbon-carbon bonds, and it is the most significant reaction involving arylboronic acids. rsc.orgnrochemistry.com The mechanism is generally understood to proceed through a catalytic cycle involving a palladium catalyst. libretexts.orgwikipedia.org The specific reactivity of (2-(Tosyloxy)phenyl)boronic acid in such reactions is governed by the general principles of this cycle, with potential electronic influence from the ortho-tosyloxy substituent.
Transmetalation is the pivotal step in the Suzuki-Miyaura coupling, where the organic moiety is transferred from the boron atom to the palladium(II) center. libretexts.orgwikipedia.org This process is not straightforward and its exact mechanism has been a subject of extensive investigation. rsc.orgwikipedia.org The currently accepted model involves the activation of the boronic acid by a base.
The base, typically a hydroxide (B78521) or carbonate, reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species, such as a trihydroxyborate [ArB(OH)₃]⁻. wikipedia.orgresearchgate.net This anionic species is more adept at transferring its aryl group to the palladium center. Two primary pathways for the transmetalation step have been proposed:
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex (L₂Pd(Ar')X) to form a palladium-hydroxo complex (L₂Pd(Ar')OH). This complex then reacts with the neutral boronic acid, leading to the formation of a Pd-O-B linkage, which facilitates the aryl group transfer. researchgate.net
The Boronate Pathway: The pre-formed anionic boronate species directly attacks the palladium(II) halide complex, displacing the halide and forming the diorganopalladium(II) intermediate. researchgate.net
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three fundamental stages: nrochemistry.comlibretexts.org
Oxidative Addition: A palladium(0) complex reacts with an organic halide (e.g., an aryl halide or triflate), inserting the palladium into the carbon-halide bond to form a palladium(II) species. This step is often the rate-determining step of the cycle. libretexts.org
Transmetalation: As detailed previously, the aryl group from the boronic acid derivative is transferred to the palladium(II) center, displacing the halide or other leaving group and forming a diorganopalladium(II) complex. libretexts.orgwikipedia.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Ligands coordinated to the palladium center play a paramount role in modulating the catalyst's activity and stability. wikipedia.org They influence both the steric and electronic properties of the metal, thereby affecting the rates of each step in the catalytic cycle.
Electron-rich ligands , such as bulky phosphines (e.g., P(t-Bu)₃, SPhos) and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. wikipedia.orglodz.pl This enhances the rate of the oxidative addition step but can slow down the reductive elimination.
Sterically bulky ligands promote the reductive elimination step by creating a crowded coordination sphere around the metal center. wikipedia.org
The choice of ligand is often crucial for achieving high yields, especially with challenging substrates. For the coupling of a partner with (2-(Tosyloxy)phenyl)boronic acid, the selection of an appropriate ligand would be critical to balance the rates of the catalytic steps and minimize side reactions like protodeboronation. illinois.edu
| Ligand Class | Example Ligands | Effect on Oxidative Addition | Effect on Reductive Elimination | General Application |
|---|---|---|---|---|
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | Electron-donating phosphines accelerate this step. | Bulky phosphines promote this step. | Widely used, versatile for many substrates. |
| Bidentate Phosphines | dppf, Xantphos | Can stabilize the catalyst but may slow oxidative addition. | Bite angle influences the ease of elimination. | Offers high catalyst stability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, strongly accelerate oxidative addition. | Steric bulk promotes elimination. | Highly active catalysts, effective for less reactive chlorides. lodz.pl |
The reaction environment, defined by the solvent and additives, has a profound impact on the Suzuki-Miyaura reaction pathway. researchgate.net
Solvents: The choice of solvent affects the solubility of the reagents and the stability of the catalytic intermediates. nrochemistry.com Common solvents include polar aprotic solvents like THF, 1,4-dioxane, and DMF, as well as alcohols and water, often used in combination. nrochemistry.comresearchgate.net
Protic solvents like water and alcohols can play a direct role in the mechanism, potentially facilitating the formation of the hydroxo-palladium complex or the boronate species. researchgate.net The addition of water to anhydrous solvents has been shown to enhance the availability of the boronate for transmetalation. nih.gov
Aprotic solvents are widely used, but the reaction often requires biphasic conditions (e.g., toluene/water) to bring the inorganic base into contact with the organic-soluble components. nrochemistry.com
Additives: The most critical additive is the base. Its primary role is to activate the boronic acid for transmetalation. wikipedia.org The strength and nature of the base can significantly influence the reaction outcome.
Strong bases like NaOH and KOH are effective but can promote side reactions, including protodeboronation, especially at elevated temperatures. wikipedia.org
Milder bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed and often provide a good balance between reactivity and selectivity. nrochemistry.com
The combination of solvent and base must be carefully optimized for any given set of substrates. For (2-(Tosyloxy)phenyl)boronic acid, the presence of the potentially labile tosyloxy group might necessitate the use of milder bases and lower reaction temperatures to avoid undesired side reactions.
| Solvent System | Common Bases | Typical Characteristics and Applications |
|---|---|---|
| Toluene/Water | K₂CO₃, K₃PO₄ | Biphasic system, widely applicable, good for many aryl halides. |
| Dioxane/Water | K₂CO₃, K₃PO₄ | Homogeneous at reaction temperature, often gives high yields. nrochemistry.com |
| THF/Water | NaOH, K₂CO₃ | Common for laboratory-scale synthesis. nrochemistry.com |
| DMF or DMA | K₂CO₃, Cs₂CO₃ | Polar aprotic, can accelerate reactions but may be difficult to remove. |
| Alcohols (e.g., Isopropanol) | K₂CO₃, Cs₂CO₃ | Can act as both solvent and a weak base source. acs.org |
Hydrolysis and Equilibrium Dynamics of Boronate Species
The utility and reactivity of boronic acids are intrinsically linked to their interaction with water. The hydrolysis of boronic esters to form boronic acids and the pH-dependent equilibrium between the neutral trigonal and the anionic tetrahedral forms are fundamental aspects of their chemistry. researchgate.netmpg.de
Factors Influencing Boronic Acid Hydrolysis Rates
The hydrolysis of boronate esters, which are often used as stable precursors, regenerates the active boronic acid. The rate of this hydrolysis is governed by several factors:
Steric Hindrance: Increased steric bulk around the boron atom can significantly slow down the rate of hydrolysis. researchgate.net For instance, boronic esters derived from sterically hindered diols exhibit greater resistance to hydrolysis. researchgate.net
Electronic Effects of Substituents: The electronic nature of substituents on the aryl ring influences the Lewis acidity of the boron atom and, consequently, the rate of hydrolysis. Electron-withdrawing groups can increase the susceptibility of the boron center to nucleophilic attack by water or hydroxide ions. mdpi.com For example, nitro-substituted phenylboronic acids are known to be sensitive to hydrolytic deboronation. nih.gov
Catalysis: The hydrolysis of certain boronate precursors, like trifluoroborates, can be catalyzed. For instance, a system using FeCl₃ with imidazole (B134444) and water has been shown to promote the formation of boronic acids under mild conditions. organic-chemistry.org
| Factor | Effect on Hydrolysis Rate | Example/Observation | Reference |
|---|---|---|---|
| Steric Hindrance | Decreases rate | Boronic esters with bulky diol moieties show increased resistance to hydrolysis. | researchgate.net |
| pH | Increases in basic conditions | Hydrolysis rates can span orders of magnitude depending on pH, with significant acceleration at high pH. | ed.ac.uknih.gov |
| Electron-Withdrawing Substituents | Generally increases rate | Nitro-substituted phenylboronic acids are prone to hydrolytic deboronation. | nih.gov |
| Catalysts | Can accelerate rate | FeCl₃/imidazole/water system promotes hydrolysis of trifluoroborates. | organic-chemistry.org |
pH-Dependent Equilibrium of Trigonal and Tetrahedral Boronic Acid Forms
In aqueous solution, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). mpg.deresearchgate.netnih.gov This equilibrium is a defining characteristic of boronic acid chemistry and is crucial for their application in areas like carbohydrate sensing and self-healing materials. nih.govacs.orgacs.org
The position of this equilibrium is quantified by the pKa value of the boronic acid. researchgate.netnih.gov The pKa represents the pH at which the concentrations of the trigonal and tetrahedral forms are equal. The formation of the tetrahedral boronate anion is significant because it is the species that typically binds to diols to form stable cyclic esters. nih.gov
The pKa of a boronic acid is influenced by the electronic properties of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups decrease the electron density at the boron center, increasing its Lewis acidity and thus lowering the pKa value. mdpi.com Conversely, electron-donating groups increase the pKa. For example, the pKa of unsubstituted phenylboronic acid is approximately 8.83, while the introduction of electron-withdrawing groups like nitro or formyl can lower the pKa significantly. nih.govwikipedia.org The tosyloxy group in (2-(Tosyloxy)phenyl)boronic acid, being electron-withdrawing, is expected to lower its pKa relative to phenylboronic acid.
The equilibrium can be represented as: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺
The binding of boronic acids to diols is also pH-dependent, as it involves the tetrahedral boronate form. mpg.denih.gov The stability of the resulting boronate ester is therefore intrinsically linked to the solution's pH. mpg.de
| Compound | pKa | Reference |
|---|---|---|
| Phenylboronic acid | 8.83 | wikipedia.org |
| 4-Carboxyphenylboronic acid | ~8.0 | nih.gov |
| Nitro-substituted phenylboronic acid | 7.1 | nih.gov |
| Unsubstituted Benzoxaborole | 7.39 | mdpi.com |
Advanced Applications in Materials and Supramolecular Chemistry
Dynamic Covalent Systems Based on Boronate Ester Formation
Dynamic covalent chemistry involves the use of reversible chemical reactions to form stable, yet adaptable, molecular structures. The formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent bond, as its existence is dependent on factors like pH, temperature, and the presence of competing species. researchgate.netnih.gov This allows for the creation of materials that can adapt their structure and properties in response to external signals.
Interactions with Diols and Catechols
Boronic acids react with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters. nih.govbath.ac.uk This reaction is typically reversible and pH-dependent. The stability of the resulting boronate ester is influenced by several factors:
pH: The reaction is most efficient at a pH slightly above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral boronate form. researchgate.net
Diol Structure: Aromatic diols, such as catechols, generally form much more stable complexes with boronic acids compared to aliphatic diols. nih.govmanchester.ac.uk This is attributed to the higher acidity of the catechol hydroxyl groups and the planarity of the resulting ester. nih.gov
Substituents on the Boronic Acid: Electron-withdrawing groups on the phenyl ring lower the pKa of the boronic acid, facilitating ester formation at a more neutral pH. nih.gov
While extensive data exists for the binding constants of various phenylboronic acids with different diols and catechols, specific studies quantifying the interaction of (2-(Tosyloxy)phenyl)boronic acid have not been found. The electron-withdrawing nature of the ortho-tosyloxy group would be expected to lower the boronic acid's pKa, but its steric bulk might also hinder the approach of the diol, creating a complex interplay of effects that remains uncharacterized.
Reversible Covalent Bond Formation for Responsive Systems
The reversibility of the boronate ester bond is the key to designing responsive systems. researchgate.netnih.gov Materials cross-linked with boronate esters can change their properties, such as swelling or degradation, in response to specific stimuli:
pH Changes: Lowering the pH can hydrolyze the boronate esters, breaking the cross-links in a network. manchester.ac.uk
Competitive Binding: The addition of a diol with a higher binding affinity (like fructose (B13574) or glucose) can displace the original diol from the boronate ester, leading to a structural change. nih.gov This is the basis for many glucose-responsive systems. rsc.org
Oxidative Stimuli: The carbon-boron bond can be sensitive to oxidative conditions, providing another mechanism for responsiveness. manchester.ac.uk
Although the boronic acid moiety in (2-(Tosyloxy)phenyl)boronic acid is theoretically capable of forming such reversible bonds, no responsive systems or self-healing materials specifically constructed using this compound are described in the surveyed scientific literature. rsc.org
Self-Assembly Processes and Hierarchical Architectures
Self-assembly is a process where components spontaneously organize into ordered structures. The directional and reversible nature of boronate ester formation makes it an excellent tool for directing the self-assembly of complex architectures from simple molecular building blocks. nih.govnih.gov
Formation of Polyboronate Networks
When multifunctional boronic acids are mixed with multifunctional diols, they can polymerize to form extensive three-dimensional networks known as polyboronates. These networks are often found in hydrogels, where the reversible boronate ester cross-links can impart self-healing and stimuli-responsive properties. nih.gov The specific monomers used determine the final properties of the network. There are no reports of (2-(Tosyloxy)phenyl)boronic acid being used as a monomer for the creation of such polyboronate networks.
Construction of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures. rsc.org The synthesis of COFs relies on reversible reactions that allow for "error-checking" and the formation of a thermodynamically stable, crystalline product. The condensation of boronic acids to form boroxine (B1236090) rings or the reaction of boronic acids with catechol-like linkers to form boronate esters are foundational methods for COF synthesis. rsc.orgresearchgate.net
While the boronic acid group is a key functional group for COF construction, (2-(Tosyloxy)phenyl)boronic acid has not been reported as a building block in the synthesis of COFs. The bulky tosyl group might sterically inhibit the formation of the ordered porous networks required for a COF. Furthermore, the tosyl group could be unstable under the solvothermal conditions often used for COF synthesis.
Stimuli-Responsive Materials and Sensor Design
The specific and reversible binding of boronic acids to diols has been widely exploited in the design of sensors and stimuli-responsive materials. nih.govmdpi.com
Saccharide Sensing: Many fluorescent sensors for saccharides operate via a competitive displacement assay. A fluorescent diol, such as Alizarin Red S (ARS), is bound to a boronic acid, quenching or altering its fluorescence. nih.gov When a target saccharide like glucose is introduced, it displaces the ARS, causing a measurable change in the fluorescence signal. researchgate.net
pH and ROS Sensing: The reactivity of the boronic acid group with its environment can be harnessed to detect changes in pH or the presence of reactive oxygen species (ROS). nih.govnih.gov
No sensors or specific stimuli-responsive materials based on (2-(Tosyloxy)phenyl)boronic acid have been described in the literature. The tosyl group is a well-known leaving group in organic synthesis, which could theoretically be cleaved by a specific chemical trigger. This suggests a potential, though unexplored, application in designing a probe where a signal is generated upon cleavage of the tosyl group, unmasking the ortho-hydroxyl group and changing the properties of the boronic acid. However, this remains a hypothetical application without direct supporting research.
Development of Boronic Acid-Based Sensor Arrays
Boronic acid-based sensor arrays are powerful tools for the detection and differentiation of various analytes, particularly saccharides. rsc.orgnih.gov These arrays often rely on the reversible covalent bonding between boronic acids and the cis-diol groups present in sugars. nih.govnih.gov The interaction leads to a measurable change in a signal, such as color or fluorescence. rsc.orgnih.gov
The core principle of a sensor array is to generate a unique pattern of responses for each analyte, creating a "fingerprint" that allows for its identification and quantification. researchgate.net This is often achieved by using several different boronic acid-based sensors in an array, or by using a single sensor under various conditions (e.g., different pH levels). researchgate.net The binding affinity of boronic acid to saccharides is pH-dependent, a property that is frequently exploited in these systems. nih.govresearchgate.net
Research Findings:
Multicolorimetric Sensors: Researchers have developed sensor arrays using thin films of boronic acid-containing copolymers combined with various anionic dyes. rsc.orgnih.gov When exposed to saccharides, the dyes are displaced, resulting in distinct color changes that form a pattern. rsc.org This method allows for the visual, pattern-based measurement of saccharide concentrations. rsc.orgnih.gov
Fluorescence-Based Arrays: Fluorescent sensor arrays have been created using boronic acid-appended bipyridinium salts. nih.gov The interaction with saccharides modulates the fluorescence properties of the system, providing a sensitive detection method. Another approach involves using a single fluorescent probe, such as a tetraphenylethene (TPE) derivative functionalized with diboronic acid, across a range of pH values to generate a unique fluorescence response pattern for different saccharides. researchgate.net
High-Throughput Analysis: Plate-reader-based sensor arrays have been designed to discriminate between structurally similar monosaccharides like glucose, fructose, ribose, and galactose. nih.gov By employing different boronic acid-dye complexes, these systems generate unique response patterns that can be analyzed using statistical methods like Linear Discriminant Analysis (LDA) to classify the analytes accurately. nih.govresearchgate.net
Table 1: Examples of Boronic Acid-Based Sensor Array Components and Mechanisms
| Sensor Component | Analyte Detected | Detection Mechanism | Key Finding |
| Boronic acid-amine copolymer thin films with anionic dyes | Saccharides | Colorimetric; dye displacement upon saccharide binding | Creates distinct color patterns for different saccharides and concentrations. rsc.orgnih.gov |
| Dialdehyde-diboronic acid-functionalized tetraphenylethene (TPE-DABA) | Saccharides | Fluorometric; pH-dependent fluorescence changes | A single sensor used at different pH values can distinguish 12 different saccharides through LDA. researchgate.net |
| Boronic acid-appended bipyridinium salts with fluorescent indicators | Saccharides | Fluorometric; competitive binding and fluorescence quenching/enhancement | Provides a "fingerprint" response for various monosaccharides. nih.gov |
Integration into Layer-by-Layer (LbL) Assemblies for Responsive Materials
The Layer-by-Layer (LbL) assembly technique allows for the construction of multilayer thin films with precise control over their thickness and composition. researchgate.net Integrating boronic acid-functionalized polymers into these assemblies creates materials that are responsive to external stimuli, such as changes in pH or the presence of glucose and other diol-containing molecules. researchgate.net
These responsive LbL films can be designed to swell, shrink, or even decompose when a specific analyte is introduced. researchgate.net This functionality is primarily driven by the dynamic covalent interactions between the boronic acid moieties within the film and the target molecules in the surrounding environment. For instance, the competitive binding of glucose can disrupt the interactions holding the layers together, leading to a structural change in the film. researchgate.net
Research Findings:
Stimuli-Responsive Films: LbL films have been constructed using polymers bearing phenylboronic acid (PBA) groups. researchgate.net These films exhibit permeability changes or can be induced to decompose in the presence of sugars or hydrogen peroxide. researchgate.net This responsiveness makes them suitable for applications in controlled drug delivery and sensing. researchgate.net
Electrochemical Sensors: By coating electrodes with LbL films containing PBA-modified polymers, electrochemical sensors for glucose have been fabricated. researchgate.net The binding of glucose to the boronic acid groups within the film alters its electrochemical properties, allowing for quantitative detection.
Drug Delivery Systems: A significant application of PBA-functionalized LbL assemblies is in the development of glucose-responsive systems for insulin (B600854) delivery. researchgate.net Insulin can be encapsulated within LbL microcapsules, which are designed to release their payload in response to high glucose concentrations, mimicking the function of pancreatic cells. researchgate.net
Table 2: Characteristics of Boronic Acid-Based Layer-by-Layer Assemblies
| LbL System Components | Stimulus | Response Mechanism | Application Example |
| Phenylboronic acid (PBA)-modified polymers and poly(vinyl alcohol) (PVA) | Glucose, pH | Competitive binding of glucose disrupts intermolecular boronate ester crosslinks. | Glucose-triggered release of encapsulated insulin from microcapsules. researchgate.net |
| PBA-modified poly(allylamine) and mannan (B1593421) (a polysaccharide) | Sugars | Competitive displacement of mannan by free sugar molecules, leading to film decomposition. | Sugar-induced disassembly of films for on-demand release. researchgate.net |
| PBA-modified polymers and anionic dyes (e.g., Alizarin Red S) | Sugars, pH | Colorimetric changes due to the displacement of the dye upon sugar binding. | Colorimetric sensors for detecting polyols. researchgate.net |
Future Prospects and Emerging Research Areas in 2 Tosyloxy Phenyl Boronic Acid Chemistry
Development of Novel Synthetic Methodologies and Sustainable Catalytic Systems
Furthermore, the development of sustainable catalytic systems is a key area of interest. This involves the use of earth-abundant and non-toxic metal catalysts or even metal-free catalytic systems. nih.gov For instance, photoredox catalysis using visible light and eco-friendly catalysts, such as Co(II)-porphyrins immobilized on biodegradable polymers, presents a promising green alternative for transformations involving boronic acids. mdpi.com Research into flow chemistry for the synthesis of boronic acids has also shown promise in improving reaction control and minimizing side reactions. nih.gov
A comparative look at synthetic methodologies for boronic acids reveals a clear trend towards greener and more efficient processes:
| Methodology | Description | Advantages | Disadvantages |
| Organometallic Intermediates | Involves trapping of arylmetal (e.g., Grignard or organolithium) reagents with borate (B1201080) esters. nih.gov | Well-established. | Often requires low temperatures, stoichiometric reagents, and can have low yields. nih.gov |
| Miyaura Borylation | Palladium-catalyzed cross-coupling of aryl halides or triflates with diboron (B99234) reagents. nih.gov | Good functional group tolerance. | Cost of palladium and diboron reagents can be high. nih.gov |
| C-H Borylation | Direct, transition-metal-catalyzed installation of a boryl group onto a C-H bond. nih.gov | High atom economy, reduces pre-functionalization steps. | Often requires specific directing groups and catalyst optimization. |
| Flow Chemistry | Continuous synthesis in a reactor, allowing for precise control of reaction parameters. nih.gov | Enhanced safety, improved yield and purity, easy scalability. nih.gov | Requires specialized equipment. |
| Photoredox Catalysis | Utilizes light to drive chemical reactions, often with a photocatalyst. mdpi.com | Mild reaction conditions, use of sustainable energy source. | Can be sensitive to reaction conditions and substrate scope. |
Exploration of Expanded Reaction Scope and Functional Group Tolerance
While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of boronic acid chemistry, the future lies in expanding the reaction scope of (2-(Tosyloxy)phenyl)boronic acid beyond this well-established transformation. rsc.org The tosyloxy group, traditionally considered a good leaving group, offers a reactive handle for sequential or tandem reactions.
Future research will likely explore the selective reactivity of the boronic acid and tosyloxy functionalities. For example, conditions could be developed where the boronic acid participates in a coupling reaction while the tosyloxy group remains intact, allowing for subsequent functionalization. Conversely, the tosyloxy group could be targeted for nucleophilic substitution or other transformations, leaving the boronic acid available for a later-stage coupling.
A crucial aspect of expanding the reaction scope is understanding and improving functional group tolerance. nih.gov This is particularly important for the synthesis of complex molecules. Research will focus on developing catalytic systems that are compatible with a wide range of functional groups, avoiding the need for extensive protecting group strategies. This includes tolerance to acidic protons, carbonyls, and other reactive moieties that might be present in the coupling partners. The development of robust catalysts, such as those based on bulky and electron-rich phosphine (B1218219) ligands, has already shown promise in improving the scope of Suzuki-Miyaura couplings involving challenging substrates. nih.gov
Integration into Advanced Functional Materials with Tailored Reactivity
The unique properties of boronic acids make them attractive building blocks for advanced functional materials. researchgate.net The ability of the boronic acid moiety to form reversible covalent bonds with diols is a key feature that can be exploited in the design of "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. nih.gov
For (2-(Tosyloxy)phenyl)boronic acid, the presence of the tosyloxy group adds another dimension for material design. This group can be used as a reactive site for post-polymerization modification, allowing for the covalent attachment of other functional molecules. For instance, phenylboronic acid-containing nanoparticles have been functionalized via Suzuki-Miyaura coupling to introduce various reactive groups for applications in drug delivery. mdpi.com
Future research in this area will likely focus on:
Self-Healing Materials: The dynamic nature of boronic ester bonds can be harnessed to create polymers that can repair themselves after damage. Materials derived from difunctional boronic acids have already demonstrated impressive self-healing properties. ossila.com
Sensors: The interaction of boronic acids with diols can be used to develop sensors for carbohydrates and other biologically relevant molecules. researchgate.netrsc.org The tosyloxy group could be used to tune the electronic properties of the sensor or to anchor it to a surface.
Drug Delivery Systems: Boronic acid-functionalized nanoparticles can be designed to target specific cells or tissues and release a therapeutic payload in response to a particular biological cue. mdpi.com The tosyloxy group could serve as a point of attachment for a targeting ligand or a drug molecule.
Unexplored Reactivity Patterns and Mechanistic Frontiers
Despite the extensive use of boronic acids in organic synthesis, there are still unexplored areas of their reactivity. The unique electronic environment of (2-(Tosyloxy)phenyl)boronic acid, with the electron-withdrawing tosyloxy group ortho to the boronic acid, could lead to novel reactivity patterns.
One area of exploration is the potential for intramolecular interactions between the tosyloxy and boronic acid groups. Such interactions could influence the Lewis acidity of the boron center and its reactivity in catalytic cycles. For example, intramolecular coordination could stabilize or destabilize key intermediates in a reaction, leading to different outcomes compared to simple phenylboronic acids.
Mechanistic studies will be crucial to understanding and exploiting these potential new reactions. nih.govrsc.org Detailed kinetic and computational studies can provide insights into the roles of the different functional groups and help in the rational design of new catalytic systems. For instance, understanding the transmetalation step in Suzuki-Miyaura coupling has been key to optimizing the reaction for a wide range of substrates. rsc.org The influence of the tosyloxy group on this critical step is a frontier that remains to be explored.
Design of New Boronic Acid Catalysts for Organic Transformations
Beyond their role as reagents in cross-coupling reactions, boronic acids are emerging as powerful organocatalysts. rsc.org They can activate hydroxyl groups towards nucleophilic attack, enabling a variety of transformations under mild conditions. hw.ac.uk This catalytic activity stems from the ability of the boronic acid to form a reversible covalent bond with the hydroxyl group, increasing its electrophilicity.
The structure of (2-(Tosyloxy)phenyl)boronic acid makes it an intriguing candidate for the design of new boronic acid catalysts. The electron-withdrawing nature of the tosyloxy group is expected to increase the Lewis acidity of the boron center, potentially enhancing its catalytic activity.
Future research in this area could focus on:
Asymmetric Catalysis: By incorporating chiral elements into the structure of a boronic acid catalyst, it may be possible to achieve enantioselective transformations.
Tandem Catalysis: The dual functionality of (2-(Tosyloxy)phenyl)boronic acid could be exploited in tandem catalytic cycles, where both the boronic acid and the tosyloxy group play a role in promoting a sequence of reactions.
Biomimetic Catalysis: Boronic acids have been used to mimic the function of enzymes. mit.edu The design of new boronic acid catalysts inspired by biological systems is a promising area for future research.
The exploration of (2-(Tosyloxy)phenyl)boronic acid and its derivatives as catalysts opens up new possibilities for the development of efficient and selective methods for a wide range of organic transformations, from C-C bond formations to the synthesis of complex natural products. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for (2-(Tosyloxy)phenyl)boronic acid, and how do reaction conditions influence yield and purity?
The synthesis of arylboronic acids typically involves metal-catalyzed borylation of aromatic halides or triflates (e.g., Miyaura borylation) or transesterification of boronic esters. For (2-(Tosyloxy)phenyl)boronic acid, the tosyloxy group can act as a directing/leaving group. Key factors include:
- Catalyst selection : Palladium or nickel catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Solvent and temperature : Polar aprotic solvents (e.g., THF, DMF) at controlled temperatures to avoid boroxine formation .
- Purification : Chromatography with non-silica-based supports (e.g., Celtic) to prevent irreversible binding .
Evidence from failed radioisotope labeling attempts highlights the importance of precursor reactivity; electron-rich aromatic systems may lead to side reactions .
Q. How can researchers characterize (2-(Tosyloxy)phenyl)boronic acid derivatives to confirm structural integrity?
- NMR spectroscopy : and NMR to identify boronic acid peaks and confirm substitution patterns .
- Mass spectrometry : High-resolution MS (e.g., LC-MS/MS) for molecular weight validation and impurity detection .
- X-ray crystallography : Resolve tautomeric equilibria (e.g., boronic acid vs. boroxine) in solid-state structures .
Q. What analytical methods are effective for quantifying trace impurities of this compound in pharmaceutical intermediates?
LC-MS/MS is the gold standard for detecting boronic acid impurities at sub-ppm levels. Key validation parameters include:
- Linearity : Over 9–900 μM ranges with .
- Specificity : Separation from structurally similar byproducts (e.g., benzyloxy derivatives) using reverse-phase columns .
- Robustness : Adjusting mobile phase pH to stabilize boronic acids and prevent column interactions .
Advanced Research Questions
Q. How does the tosyloxy group influence reactivity in cross-coupling reactions compared to halides or triflates?
The tosyloxy group () is a superior leaving group in metal-catalyzed reactions due to its strong electron-withdrawing nature, which facilitates oxidative addition. For example:
Q. What strategies mitigate side reactions in radioisotope labeling using (2-(Tosyloxy)phenyl)boronic acid?
- Precursor design : Avoid electron-rich aromatic systems (e.g., thiophene derivatives) that promote redox side reactions .
- Radiolabeling conditions : Use monophasic transesterification with methyl boronic acid to simplify purification and reduce byproducts .
- Stabilization : Add chelating agents (e.g., NaBPh) to suppress radical pathways during labeling .
Q. How do structural modifications impact biological activity in tubulin polymerization inhibition?
Introducing boronic acids at specific positions (e.g., replacing hydroxyl groups in combretastatin analogs) enhances binding to tubulin’s colchicine site. Key findings:
Q. What design principles apply to boronic acid-based fluorescent sensors using this compound?
Q. How is enantioselective synthesis of ortho-substituted boronic esters achieved with this derivative?
- 1,2-Metalate rearrangement : Use enantiopure lithiated intermediates (e.g., (S)-configured aryl lithiums) to control stereochemistry .
- Borotropic shifts : Stabilize intermediates with NaBPh to suppress racemization during esterification .
Tables for Key Data
| Parameter | Value/Method | Reference |
|---|---|---|
| LC-MS/MS detection limit | 1 ppm (boronic acid impurities) | |
| Tubulin inhibition (IC) | 21–22 μM (compound 13c/d ) | |
| Glucose sensing range | 9–900 μM (C-dots with boronic acid) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
